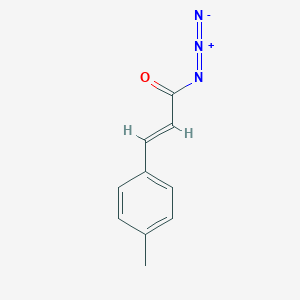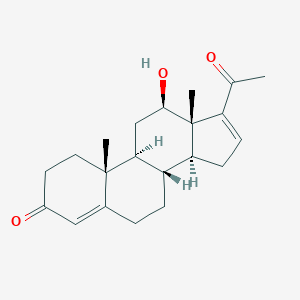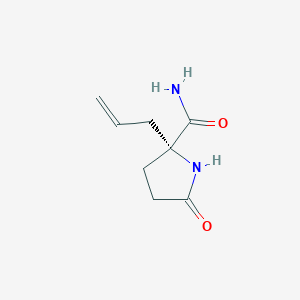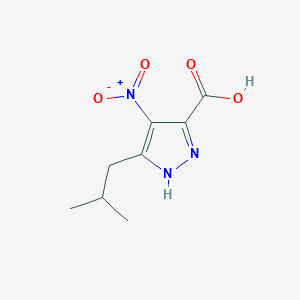
5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid
Overview
Description
5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid is a chemical compound with the molecular formula C8H11N3O4 and a molecular weight of 213.19 g/mol . This compound is known for its applications in various fields of scientific research, particularly in the synthesis of heterocyclic compounds and as a biochemical reagent .
Preparation Methods
The synthesis of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid typically involves the reaction of hydrazine derivatives with β-diketones, followed by nucleophilic addition, intramolecular cyclization, and elimination . Industrial production methods often utilize transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and purity .
Chemical Reactions Analysis
5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s nitro group can participate in redox reactions, influencing cellular processes and enzyme activities . Additionally, its pyrazole ring structure allows it to interact with various biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid can be compared with other similar compounds, such as:
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic Acid: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.
4-Nitro-1H-pyrazole-3-carboxylic Acid: This compound lacks the isobutyl group, which may affect its reactivity and applications.
Properties
IUPAC Name |
5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-4(2)3-5-7(11(14)15)6(8(12)13)10-9-5/h4H,3H2,1-2H3,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHMCRICRIJFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NN1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450100 | |
| Record name | 5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222729-55-7 | |
| Record name | 5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
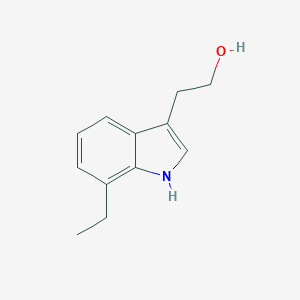



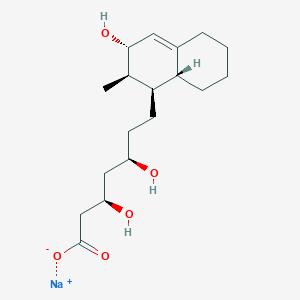

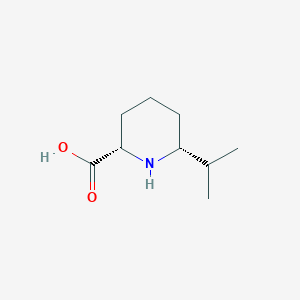
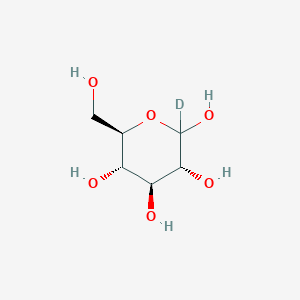


![(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid](/img/structure/B118870.png)
